molecular formula C16H14BrN3O3S B7543801 N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide

N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide

Cat. No.: B7543801
M. Wt: 408.3 g/mol
InChI Key: XEZKWYCLNOMGKR-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide: is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

    Antimicrobial Agents: Due to its oxadiazole core, the compound has potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.

    Anti-inflammatory Agents: It may also exhibit anti-inflammatory properties, making it a candidate for drug development in treating inflammatory diseases.

Industry:

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.

Mechanism of Action

The mechanism by which N-(4-{5-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can enhance binding affinity to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 3-Methoxyphenylboronic acid
  • Allylamine

Comparison:

  • 4-Bromophenylacetic acid: Similar in having a bromophenyl group, but lacks the oxadiazole and sulfonamide functionalities, making it less versatile in terms of chemical reactivity and biological activity.
  • 3-Methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group, but differs significantly in its boronic acid functionality, which imparts different chemical properties and applications.
  • Allylamine: An unsaturated amine with a simpler structure, lacking the complex heterocyclic and sulfonamide groups, resulting in different reactivity and applications.

Properties

IUPAC Name

N-[4-[5-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-24(21,22)20-14-8-4-12(5-9-14)16-18-15(23-19-16)10-11-2-6-13(17)7-3-11/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZKWYCLNOMGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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